Fmoc-N-methyl-DL-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-methyl-DL-valine: is a derivative of valine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions. This protecting group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in organic synthesis and peptide chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-N-methyl-DL-valine typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is typically removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: The amino group of Fmoc-N-methyl-DL-valine can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is the most common reagent for Fmoc deprotection.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions under basic conditions.
Major Products:
Deprotection: The major product of Fmoc deprotection is the free amine of N-methyl-DL-valine.
Substitution: Depending on the electrophile used, various substituted derivatives of N-methyl-DL-valine can be formed.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-N-methyl-DL-valine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Enzyme Substrates: It is used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
The primary mechanism of action of Fmoc-N-methyl-DL-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins .
Comparison with Similar Compounds
Fmoc-L-valine: Similar to Fmoc-N-methyl-DL-valine but without the methyl group on the amino nitrogen.
Fmoc-N-methyl-L-valine: The L-enantiomer of this compound, used in enantioselective synthesis.
Uniqueness:
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXXPZNQXXRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.